molecular formula C5H10O2 B050903 2-Methoxytetrahydrofuran CAS No. 13436-45-8

2-Methoxytetrahydrofuran

Cat. No.: B050903
CAS No.: 13436-45-8
M. Wt: 102.13 g/mol
InChI Key: OKAMTPRCXVGTND-UHFFFAOYSA-N
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Description

2-Methoxytetrahydrofuran is an organic compound with the molecular formula C5H10O2. It is a colorless liquid with a faint, ether-like odor. This compound is known for its good solubility in many organic solvents and slight solubility in water. It is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxytetrahydrofuran can be synthesized through several methods. One common method involves the ozonolysis of dihydropyran to produce 4-formyloxybutyraldehyde, which is then converted into this compound. This reaction typically requires the presence of a mineral acid and an alcohol, such as methanol .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of furfural. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium or nickel, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxytetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxytetrahydrofuran has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reactant in various organic synthesis reactions.

    Biology: It is used in the preparation of biologically active compounds and as a solvent in biochemical assays.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Ethoxytetrahydrofuran
  • Tetrahydrofuran
  • 2-Methyltetrahydrofuran

Comparison:

This compound stands out due to its unique combination of solubility, reactivity, and stability, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-methoxyoxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-6-5-3-2-4-7-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAMTPRCXVGTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50928588
Record name 2-Methoxyoxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13436-45-8
Record name Tetrahydro-2-methoxyfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13436-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxytetrahydrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyoxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxytetrahydrofuran
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2-Methoxytetrahydrofuran in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its applications include:

  • Preparation of γ-butyrolactones: Researchers have developed palladium-catalyzed arylation reactions using this compound derivatives, leading to the formation of 4-aryl-2-methoxytetrahydrofurans, which can be further transformed into γ-aryl-β-butyrolactones. [] This reaction tolerates various functional groups, making it valuable for synthesizing diverse lactone derivatives.
  • Homoaldol reactions: Lithiation of 2-alkenyl N,N-dialkylcarbamates, followed by reaction with aldehydes or ketones, yields 4-hydroxyenol carbamates. These intermediates can be converted to 2-methoxytetrahydrofurans (γ-lactol ethers) through methanolysis. [] This approach offers a general and flexible route for homoaldol reactions.
  • Synthesis of lignan lactones: Lewis acid-catalyzed ring-opening/cyclization reactions of this compound derivatives provide efficient access to lignan lactones. [] This methodology highlights the versatility of this compound as a starting material for synthesizing natural products.

Q2: Can you provide examples of natural products synthesized using this compound as a key intermediate?

A3: Yes, this compound has been successfully employed in the synthesis of several natural lignans, including (±)-dihydrosesamin, (±)-lariciresinol methyl ether, (±)-sanshodiol methyl ether, and (±)-acuminatin methyl ether. [] The synthetic strategy involves a multi-step sequence starting from a 4-(arylmethylene)-2-methoxytetrahydrofuran derivative, highlighting the utility of this compound in natural product synthesis.

Q3: What are some alternative methods for synthesizing this compound?

A4: While the provided research papers do not delve into alternative synthesis routes for this compound itself, they do offer insights into preparing similar compounds. For instance, the reaction of aryl cyclopropyl ketones with excess bromine generates 1-acyl-1,1,3-tribromopropanes, which can be cyclized to 2-aryl-3,3-dibromo-2-methoxytetrahydrofurans using alkaline conditions in aqueous methanol. [] This example suggests that modifying existing synthetic routes for related tetrahydrofuran derivatives could potentially lead to alternative methods for obtaining this compound.

Q4: Are there any studies on the stability and storage conditions of this compound?

A4: While the provided research articles do not explicitly discuss the stability of this compound, it is crucial to consider its potential sensitivity to acidic conditions due to the presence of the methoxy group. Under acidic conditions, this compound could undergo hydrolysis, leading to the formation of tetrahydrofuran-2-ol. Therefore, storing it under dry and neutral conditions is likely important for preserving its integrity.

Q5: What analytical techniques are commonly employed to characterize and quantify this compound?

A6: Researchers studying this compound and related compounds frequently employ nuclear magnetic resonance (NMR) spectroscopy to analyze reaction kinetics and characterize products. [] Additionally, gas chromatography-mass spectrometry (GC-MS) is a valuable tool for identifying and quantifying this compound in complex mixtures, such as those found in pyroligneous liquor obtained from Eucalyptus wood. [, ]

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